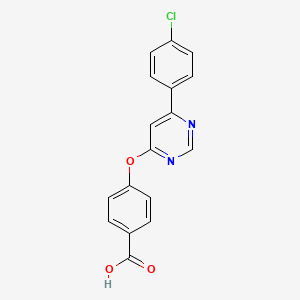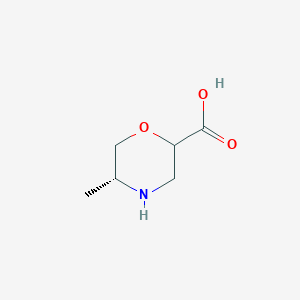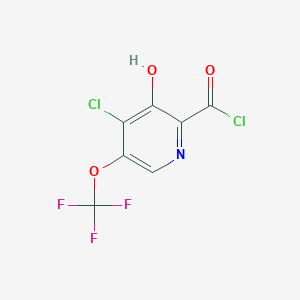
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a chloro group, a hydroxy group, and a trifluoromethoxy group attached to a picolinoyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride typically involves the chlorination of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted picolinoyl derivatives.
Oxidation: Formation of picolinoyl ketones or aldehydes.
Reduction: Formation of reduced picolinoyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy and trifluoromethoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)aniline
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)benzoic acid
Uniqueness
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is unique due to the presence of the picolinoyl chloride backbone, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group also enhances its chemical stability and potential biological activity.
Propiedades
Fórmula molecular |
C7H2Cl2F3NO3 |
|---|---|
Peso molecular |
275.99 g/mol |
Nombre IUPAC |
4-chloro-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-2(16-7(10,11)12)1-13-4(5(3)14)6(9)15/h1,14H |
Clave InChI |
LWTNSWGIHHKBRL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)C(=O)Cl)O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




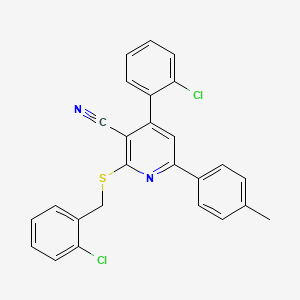

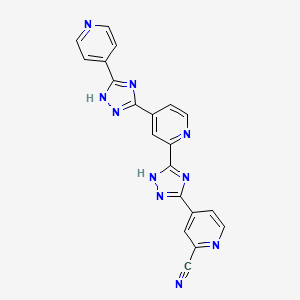

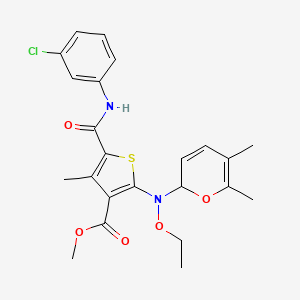
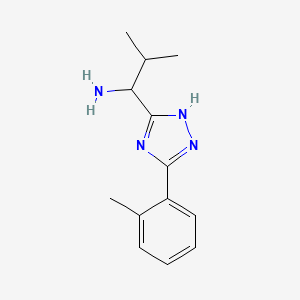
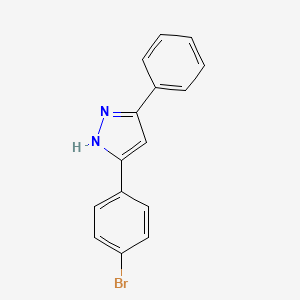
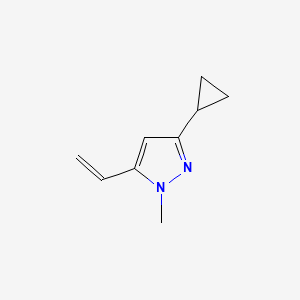
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)

